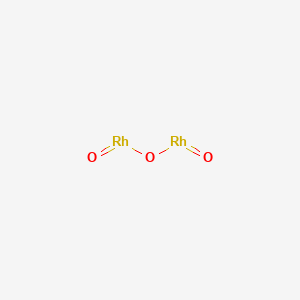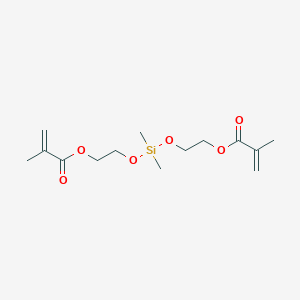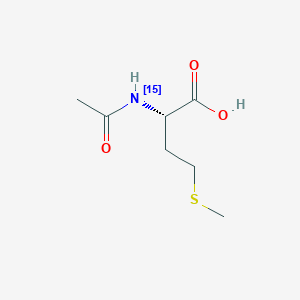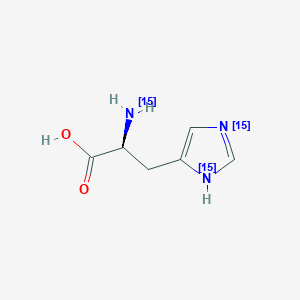
Acetic-1-13C-2-bromoacid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic-1-13C-2-bromoacid Methyl Ester is a labeled compound used in various scientific research applications. The compound is characterized by the presence of a carbon-13 isotope at the first carbon position and a bromine atom at the second carbon position. This labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic-1-13C-2-bromoacid Methyl Ester typically involves the bromination of acetic acid derivatives. The process begins with the introduction of a carbon-13 isotope into the acetic acid molecule. This is followed by the bromination of the carbon-13 labeled acetic acid to form the desired compound. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetic-1-13C-2-bromoacid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: The ester group can be oxidized to form acetic-1-13C-2-bromoacid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester, Acetic-1-13C-2-aminoacid Methyl Ester.
Reduction Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: Acetic-1-13C-2-bromoacid.
科学研究应用
Acetic-1-13C-2-bromoacid Methyl Ester is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Industry: Applied in the synthesis of labeled intermediates for the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Acetic-1-13C-2-bromoacid Methyl Ester involves its incorporation into chemical or biological systems where the carbon-13 isotope serves as a detectable marker. In NMR spectroscopy, the carbon-13 nucleus exhibits distinct resonance signals, allowing researchers to track its position and interactions within a molecule. This provides valuable insights into reaction mechanisms, molecular dynamics, and metabolic pathways.
相似化合物的比较
Similar Compounds
Acetic-2-bromoacid Methyl Ester: Lacks the carbon-13 isotope, making it less useful for NMR studies.
Acetic-1-13C-2-chloroacid Methyl Ester: Contains a chlorine atom instead of bromine, which may result in different reactivity and applications.
Acetic-1-13C-2-fluoroacid Methyl Ester:
Uniqueness
Acetic-1-13C-2-bromoacid Methyl Ester is unique due to the presence of both the carbon-13 isotope and the bromine atom. This combination enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed and specific information compared to similar compounds.
属性
分子式 |
C3H5BrO2 |
|---|---|
分子量 |
153.97 g/mol |
IUPAC 名称 |
methyl 2-bromoacetate |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i3+1 |
InChI 键 |
YDCHPLOFQATIDS-LBPDFUHNSA-N |
手性 SMILES |
CO[13C](=O)CBr |
规范 SMILES |
COC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)






![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
